![molecular formula C7H13N5 B14318980 N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine CAS No. 111965-49-2](/img/structure/B14318980.png)
N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is commonly used for the preparation of imidazole derivatives due to its efficiency and simplicity.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents include glyoxal, ammonia, and acetaldehyde, with reaction conditions such as controlled temperature and pH to facilitate the formation of the imidazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include nitroimidazoles, reduced imidazole derivatives, and substituted imidazoles. These products have significant applications in pharmaceuticals and other industries .
Applications De Recherche Scientifique
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-Methylimidazole
- 1-Methylimidazole
- Cimetidine
- Metronidazole
Uniqueness
N’'-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Propriétés
Numéro CAS |
111965-49-2 |
|---|---|
Formule moléculaire |
C7H13N5 |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-[2-(2-methylimidazol-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C7H13N5/c1-6-10-2-4-12(6)5-3-11-7(8)9/h2,4H,3,5H2,1H3,(H4,8,9,11) |
Clé InChI |
TWCAFZDZPVXPAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


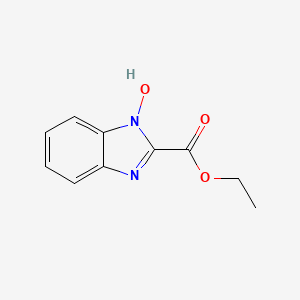

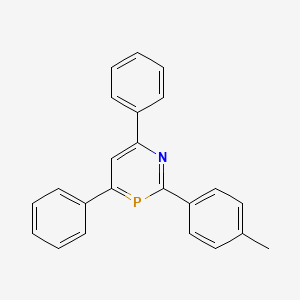

![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
methyl}benzene](/img/structure/B14318927.png)
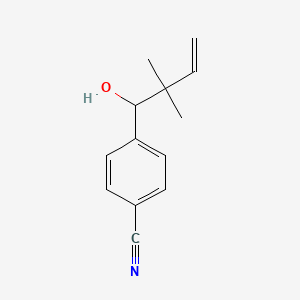
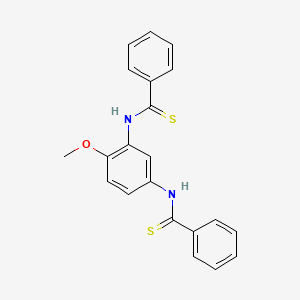

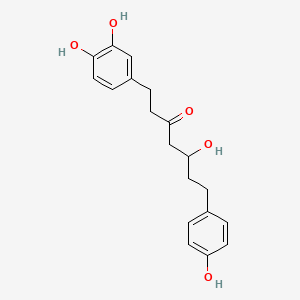
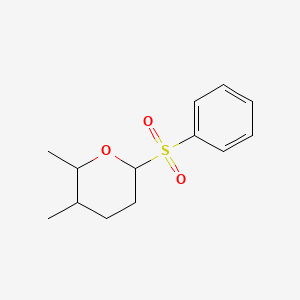

![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
